(R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol (R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13799981
InChI: InChI=1S/C10H10F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8,13H,1-2,4H2/t8-/m1/s1
SMILES: C1CC2=C(CC1O)C=C(C=C2F)F
Molecular Formula: C10H10F2O
Molecular Weight: 184.18 g/mol

(R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

CAS No.:

Cat. No.: VC13799981

Molecular Formula: C10H10F2O

Molecular Weight: 184.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol -

Specification

Molecular Formula C10H10F2O
Molecular Weight 184.18 g/mol
IUPAC Name (2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Standard InChI InChI=1S/C10H10F2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5,8,13H,1-2,4H2/t8-/m1/s1
Standard InChI Key XQIONCDGNVRBQG-MRVPVSSYSA-N
Isomeric SMILES C1CC2=C(C[C@@H]1O)C=C(C=C2F)F
SMILES C1CC2=C(CC1O)C=C(C=C2F)F
Canonical SMILES C1CC2=C(CC1O)C=C(C=C2F)F

Introduction

Structural and Molecular Characteristics

The molecular formula of (R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is C₁₀H₁₀F₂O, with a molecular weight of 184.18 g/mol . Its IUPAC name, (2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol, reflects the stereochemistry at C2 and the positions of fluorination. The compound’s structure features a partially saturated naphthalene core, which adopts a chair-like conformation in the tetrahydronaphthalene system, as evidenced by computational modeling .

Stereochemical Configuration

The (R) configuration at C2 is critical for its biological interactions. The hydroxyl group’s spatial orientation influences hydrogen-bonding capabilities, while the fluorine atoms at C5 and C7 enhance electron-withdrawing effects, stabilizing the aromatic system and modulating lipophilicity .

PropertyValueSource
Molecular FormulaC₁₀H₁₀F₂O
Molecular Weight184.18 g/mol
CAS Number173996-25-3
IUPAC Name(2R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

Synthesis and Preparation

The synthesis of (R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves multi-step organic transformations, including fluorination, reduction, and asymmetric catalysis.

Key Synthetic Routes

Route 1: Asymmetric Reduction of Ketone Precursors
A common strategy involves the enantioselective reduction of a prochiral ketone intermediate. For example, a Geotrichum candidum-derived acetophenone reductase (GcAPRD) has been employed to reduce 5,7-difluoro-1-tetralone to the (S)-alcohol enantiomer with >99% enantiomeric excess (ee) . While this method targets the (S)-configuration, analogous enzymatic or chemical approaches using chiral catalysts could yield the (R)-enantiomer .

Reaction Optimization

Recent advances in coupling reactions, such as those using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt), have improved yields in related tetrahydronaphthalene syntheses . For instance, EDCI-mediated amide couplings achieved yields exceeding 95% in analogous systems, suggesting potential applicability for functionalizing the hydroxyl group of (R)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol .

Physicochemical Properties and Stability

The compound’s stability is influenced by its fluorine substituents, which resist metabolic degradation. Key physicochemical parameters include:

ParameterValue/DescriptionSource
Boiling Point242.4±40.0 °C (estimated)
Density1.2±0.1 g/cm³
LogP2.23 (predicted)
SolubilityLow in water; soluble in THF, DMF

Future Directions and Applications

Ongoing research aims to exploit this compound’s chiral scaffold in drug discovery. Potential applications include:

  • Asymmetric Catalysis: Serving as a chiral ligand or catalyst in enantioselective reactions .

  • Pharmaceutical Intermediates: Functionalization of the hydroxyl group for prodrug development .

  • Material Science: Incorporation into fluorinated polymers for enhanced thermal stability .

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